molecular formula C22H29N3OS B258664 6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide

6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide

Katalognummer B258664
Molekulargewicht: 383.6 g/mol
InChI-Schlüssel: IAOFWSBVXDRZKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cell death. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, chronic pain, and cancer.

Wirkmechanismus

A-438079 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which play a crucial role in various pathological processes, including inflammation, pain, and cell death. A-438079 blocks the activation of the P2X7 receptor, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
A-438079 has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of multiple sclerosis, A-438079 has been shown to reduce the infiltration of immune cells into the central nervous system and to decrease the production of pro-inflammatory cytokines. In models of neuropathic pain, A-438079 has been shown to reduce pain behavior and to decrease the expression of inflammatory mediators in the spinal cord. In models of inflammatory pain, A-438079 has been shown to reduce pain behavior and to decrease the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

A-438079 has several advantages as a research tool, including its high selectivity for the P2X7 receptor and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its relatively low potency and the potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several future directions for research on A-438079, including:
1. Further studies to elucidate the mechanisms of action of A-438079 and its effects on other purinergic receptors.
2. Studies to investigate the potential therapeutic applications of A-438079 in other diseases, such as cancer and autoimmune disorders.
3. Development of more potent and selective P2X7 receptor antagonists based on the structure of A-438079.
4. Studies to investigate the potential use of A-438079 in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, A-438079 is a selective antagonist of the P2X7 receptor that has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, chronic pain, and cancer. A-438079 has several advantages as a research tool, including its high selectivity for the P2X7 receptor and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its relatively low potency and the potential for off-target effects at high concentrations. Future research on A-438079 could lead to the development of more potent and selective P2X7 receptor antagonists and the identification of new therapeutic applications for this compound.

Synthesemethoden

A-438079 can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate, 6-(1-adamantyl)-3-nitrothieno[2,3-b]pyridine-2-carboxylic acid, which is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. The amine is then reacted with diethylamine to form the final product, A-438079.

Wissenschaftliche Forschungsanwendungen

A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, chronic pain, and cancer. In preclinical studies, A-438079 has been shown to be effective in reducing neuroinflammation and pain in animal models of multiple sclerosis, neuropathic pain, and inflammatory pain.

Eigenschaften

Produktname

6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide

Molekularformel

C22H29N3OS

Molekulargewicht

383.6 g/mol

IUPAC-Name

6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H29N3OS/c1-3-25(4-2)21(26)19-18(23)16-5-6-17(24-20(16)27-19)22-10-13-7-14(11-22)9-15(8-13)12-22/h5-6,13-15H,3-4,7-12,23H2,1-2H3

InChI-Schlüssel

IAOFWSBVXDRZKD-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C=C2)C34CC5CC(C3)CC(C5)C4)N

Kanonische SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C=C2)C34CC5CC(C3)CC(C5)C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.